4-Propoxycyclohexanecarboxylic acid
Description
Contextualization within Cyclohexanecarboxylic Acid Chemistry
Cyclohexanecarboxylic acid and its derivatives form a fundamental class of compounds in organic chemistry. wikipedia.org The parent compound, cyclohexanecarboxylic acid (C₆H₁₁CO₂H), is a colorless oil that finds application as a precursor in the production of various chemicals, including caprolactam, a key component of nylon-6. wikipedia.org Its synthesis is commonly achieved through the hydrogenation of benzoic acid. wikipedia.org
The chemistry of cyclohexanecarboxylic acids is rich and varied, with reactions typical of carboxylic acids, such as conversion to acid chlorides. wikipedia.org The introduction of substituents onto the cyclohexane (B81311) ring, as seen in 4-Propoxycyclohexanecarboxylic acid, allows for the fine-tuning of the molecule's physical and chemical properties. This targeted modification is a cornerstone of modern synthetic chemistry, enabling the development of compounds with specific functionalities and applications. The synthesis of such derivatives often involves the reaction of a substituted cyclohexane with reagents that introduce the carboxylic acid group, or the modification of a pre-existing cyclohexanecarboxylic acid structure. youtube.com
Multidisciplinary Relevance and Research Landscape
The study of this compound and related compounds extends across multiple scientific disciplines. In medicinal chemistry, the cyclohexane ring is a common scaffold in drug design, and the addition of various functional groups can significantly impact a molecule's biological activity. The carboxylic acid group, in particular, can participate in hydrogen bonding and other interactions with biological targets.
In materials science, dicarboxylic acids derived from cyclohexane structures can be utilized as monomers for the synthesis of polyesters and polyamides. The specific properties of the resulting polymers, such as their thermal stability and mechanical strength, are directly influenced by the structure of the monomer unit.
Furthermore, research into the synthesis and properties of compounds like this compound contributes to the broader field of organic synthesis. The development of efficient and selective methods for the preparation of these molecules is an ongoing area of investigation, with implications for the synthesis of a wide range of complex organic structures. youtube.comrsc.org
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C10H18O3 | chembk.com |
| Molar Mass | 186.25 g/mol | chembk.com |
| Appearance | Colorless to yellowish solid | chembk.com |
| Melting Point | 55-57°C | chembk.com |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | chembk.com |
| Stability | May be sensitive to heat and light | cymitquimica.com |
Synthesis and Reactions
The preparation of this compound can be achieved through the etherification of a 4-hydroxycyclohexanecarboxylic acid derivative with a propyl halide. Alternatively, it can be synthesized by the reaction of cyclohexanecarboxylic acid with propanol. chembk.com
As a carboxylic acid, it is expected to undergo typical reactions of this functional group, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters. youtube.com
Acid Halide Formation: Conversion to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂). youtube.com
Reduction: Reduction of the carboxylic acid group to a primary alcohol.
Amide Formation: Reaction with amines to form amides. youtube.com
Research Findings and Applications
While specific, in-depth research articles solely focused on this compound are not widely available in the public domain, its structural motifs are present in compounds investigated for various applications. For instance, cyclohexanecarboxylic acid derivatives are studied for their potential as:
Liquid Crystal Components: The rigid cyclohexane core combined with flexible side chains can impart liquid crystalline properties.
Pharmaceutical Intermediates: The scaffold is a building block in the synthesis of more complex, biologically active molecules.
Agrochemicals: Modifications to the structure can lead to compounds with herbicidal or pesticidal activity. chembk.com
The study of naphthenic acids, which include cyclohexanecarboxylic acid structures, is also relevant to environmental science, particularly in the context of their biodegradation. ebi.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propoxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXHPXXLQNAXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for 4 Propoxycyclohexanecarboxylic Acid
Established Synthetic Pathways for Cyclohexanecarboxylic Acid Derivatives
Established methods for the synthesis of 4-substituted cyclohexanecarboxylic acids can be adapted for the preparation of 4-propoxycyclohexanecarboxylic acid. Two primary retrosynthetic disconnections are considered: formation of the C-O bond of the propoxy group or reduction of a corresponding aromatic precursor.
Stereoselective Synthesis of this compound Isomers
The spatial arrangement of the propoxy and carboxylic acid groups on the cyclohexane (B81311) ring gives rise to cis and trans diastereomers, which can exhibit different physical, chemical, and biological properties. Therefore, stereoselective synthesis is crucial for isolating the desired isomer.
One effective strategy for the stereoselective synthesis of this compound isomers is the Williamson ether synthesis . This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this context, the synthesis would commence from a stereochemically defined 4-hydroxycyclohexanecarboxylic acid ester. The hydroxyl group is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes an SN2 reaction with a propyl halide (e.g., 1-bromopropane) to form the propoxy ether. Subsequent hydrolysis of the ester group yields the target this compound. The stereochemistry of the starting 4-hydroxycyclohexanecarboxylic acid ester is retained throughout this process. For instance, starting with trans-4-hydroxycyclohexanecarboxylic acid ester will yield trans-4-propoxycyclohexanecarboxylic acid.
Another viable route is the catalytic hydrogenation of 4-propoxybenzoic acid . In this approach, the aromatic ring of 4-propoxybenzoic acid is reduced to a cyclohexane ring. The choice of catalyst and reaction conditions is critical to control the stereoselectivity of the hydrogenation. Catalysts such as rhodium on alumina or ruthenium on carbon are often employed. The hydrogenation of substituted benzoic acids can lead to a mixture of cis and trans isomers, with the ratio depending on factors like catalyst, solvent, temperature, and pressure. rsc.orgresearchgate.net For example, hydrogenation of benzoic acid derivatives often yields the cis isomer as the major product under certain conditions due to the syn-addition of hydrogen from the catalyst surface. rsc.org Separation of the resulting diastereomers can then be achieved by techniques such as fractional crystallization or chromatography.
| Starting Material | Reagents and Conditions | Product | Stereochemistry |
| trans-Methyl 4-hydroxycyclohexanecarboxylate | 1. NaH, THF2. CH3CH2CH2Br | trans-4-Propoxycyclohexanecarboxylic acid | Retention of configuration |
| cis-Methyl 4-hydroxycyclohexanecarboxylate | 1. NaH, THF2. CH3CH2CH2Br | cis-4-Propoxycyclohexanecarboxylic acid | Retention of configuration |
| 4-Propoxybenzoic acid | H2, Ru/C, high pressure, heat | Mixture of cis- and trans-4-Propoxycyclohexanecarboxylic acid | Mixture of isomers |
Principles of Green Chemistry in the Synthesis of Carboxylic Acids
The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. In the context of synthesizing this compound and other carboxylic acids, several principles are particularly relevant:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, catalytic hydrogenation has a high atom economy as it involves the addition of hydrogen.
Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical CO2.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. The catalytic hydrogenation route is a prime example.
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks: While not directly applicable to the specific starting materials for this compound in the discussed routes, this principle encourages the use of raw materials derived from renewable sources.
Chemical Transformations and Derivatization of this compound
The carboxylic acid functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.
Esterification Reactions and Ester Derivatives
Esterification is a common reaction of carboxylic acids, and this compound can be readily converted to its corresponding esters. The most common method is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This is an equilibrium-controlled reaction, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. libretexts.org
Alternatively, esterification can be achieved under milder conditions using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). orgsyn.org This method is particularly useful for reactions with sensitive alcohols.
| Alcohol | Reagents and Conditions | Ester Product |
| Methanol | H2SO4 (cat.), reflux | Methyl 4-propoxycyclohexanecarboxylate |
| Ethanol | HCl (cat.), reflux | Ethyl 4-propoxycyclohexanecarboxylate |
| Isopropanol | DCC, DMAP, CH2Cl2 | Isopropyl 4-propoxycyclohexanecarboxylate |
Amide Formation and Amide Derivatives
Amides are another important class of derivatives that can be synthesized from this compound. Direct reaction with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated".
One common method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (see section 2.3.3), which then readily reacts with an amine to form the amide. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct condensation of the carboxylic acid with an amine. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.
| Amine | Reagents and Conditions | Amide Product |
| Ammonia (B1221849) | 1. SOCl22. Excess NH3 | 4-Propoxycyclohexanecarboxamide |
| Ethylamine | DCC, CH2Cl2 | N-Ethyl-4-propoxycyclohexanecarboxamide |
| Aniline | EDC, HOBt, DMF | N-Phenyl-4-propoxycyclohexanecarboxamide |
Synthesis of Acyl Halides and Anhydrides
Acyl Halides: Acyl chlorides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in the synthesis of esters and amides. This compound can be converted to its acyl chloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride. masterorganicchemistry.comchemistrysteps.com These reactions typically proceed readily, with the byproducts (SO2 and HCl, or CO, CO2, and HCl, respectively) being gaseous, which simplifies purification. masterorganicchemistry.comchemistrysteps.com
Anhydrides: Symmetric anhydrides can be prepared from carboxylic acids through dehydration, often requiring high temperatures. A more common laboratory method for preparing both symmetric and unsymmetrical anhydrides involves the reaction of an acyl chloride with a carboxylate salt. libretexts.org For instance, 4-propoxycyclohexanecarbonyl chloride can react with sodium 4-propoxycyclohexanecarboxylate to yield the symmetric 4-propoxycyclohexanecarboxylic anhydride. Alternatively, reaction with a different carboxylate, such as sodium acetate, would produce a mixed anhydride. Acetic anhydride can also be used to prepare other anhydrides through an exchange reaction with the carboxylic acid. libretexts.org
| Reagent | Product |
| Thionyl chloride (SOCl2) | 4-Propoxycyclohexanecarbonyl chloride |
| Oxalyl chloride ((COCl)2) | 4-Propoxycyclohexanecarbonyl chloride |
| 4-Propoxycyclohexanecarbonyl chloride + Sodium 4-propoxycyclohexanecarboxylate | 4-Propoxycyclohexanecarboxylic anhydride |
Reduction to Corresponding Alcohols
The transformation of this compound to its corresponding primary alcohol, (4-propoxycyclohexyl)methanol, is a fundamental reduction reaction in organic synthesis. This process involves the conversion of the carboxylic acid functional group (-COOH) into a hydroxymethyl group (-CH₂OH). This reduction is most commonly and efficiently achieved through the use of powerful hydride-donating reagents, such as lithium aluminum hydride (LAH) or borane complexes.
The general reaction is as follows:
C₃H₇O-C₆H₁₀-COOH + [Reducing Agent] → C₃H₇O-C₆H₁₀-CH₂OH
Methodology using Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide array of functional groups, including carboxylic acids. researchgate.net The reduction of carboxylic acids with LAH proceeds readily under standard laboratory conditions. byjus.comlibretexts.org
The reaction mechanism involves several steps. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LAH in an acid-base reaction, producing hydrogen gas and a lithium aluminate salt of the carboxylate. Subsequently, the carboxylate is reduced to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org Due to the high reactivity of the aldehyde intermediate, it cannot be isolated. libretexts.org
A typical experimental procedure for the LAH reduction of a carboxylic acid involves the slow addition of the carboxylic acid solution to a stirred suspension of LAH in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). ic.ac.ukorgsyn.org The reaction is often performed at reduced temperatures (e.g., in an ice bath) to control the exothermic reaction. ic.ac.uk After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction.
The workup procedure is crucial for isolating the alcohol product and safely quenching the excess reactive LAH. This is commonly achieved by the sequential and cautious addition of water, followed by an aqueous solution of a strong base like sodium hydroxide, and then a final portion of water. orgsyn.org This process results in the formation of granular inorganic salts that can be easily removed by filtration. The final product, (4-propoxycyclohexyl)methanol, is then isolated from the filtrate by evaporation of the solvent.
Methodology using Borane Reagents
Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for the reduction of carboxylic acids. A key advantage of borane is its higher chemoselectivity compared to LAH. It readily reduces carboxylic acids while being less reactive towards some other functional groups, such as esters.
The mechanism of borane reduction involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent like THF.
Research Findings and Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Stoichiometry | Excess LiAlH₄ (typically 1.5-2.0 equivalents) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Workup | Sequential addition of H₂O, aq. NaOH, H₂O |
| Product | (4-propoxycyclohexyl)methanol |
| Expected Yield | High (typically >90%) |
The reduction of carboxylic acids to primary alcohols is a well-established and high-yielding transformation. researchgate.net The use of an excess of the reducing agent is necessary to account for the initial deprotonation of the carboxylic acid and to ensure the complete reduction to the alcohol. byjus.com The reaction is generally clean, with minimal side products when performed under anhydrous conditions. The primary product, (4-propoxycyclohexyl)methanol, can be purified further by standard techniques such as distillation or column chromatography if required.
4 Propoxycyclohexanecarboxylic Acid As an Organic Building Block in Advanced Synthesis
Utility in Modular Organic Synthesis and Assembly
The concept of modular synthesis relies on the use of well-defined building blocks that can be systematically assembled to create larger, more complex molecules. 4-Propoxycyclohexanecarboxylic acid is an exemplary building block due to its distinct functional domains. The carboxylic acid group serves as a versatile handle for a wide array of chemical transformations, most notably amide and ester bond formations. These reactions are fundamental to the assembly of larger structures.
The cyclohexane (B81311) ring provides a non-aromatic, conformationally restricted scaffold. This is particularly useful in the design of molecules where precise spatial arrangement of functional groups is critical. The propoxy group, on the other hand, introduces a degree of lipophilicity and flexibility, which can influence the solubility and packing of the final molecular assembly.
The modular nature of this compound allows for its incorporation into combinatorial libraries, where variations in the propoxy chain or derivatization of the carboxylic acid can lead to a vast number of compounds with tailored properties. This approach is highly valuable in materials science and medicinal chemistry for the rapid screening of functional molecules.
Table 1: Key Reactions for Modular Assembly
| Reaction Type | Reagents | Resulting Linkage | Significance in Modular Synthesis |
| Amide Coupling | Amines, Coupling Agents (e.g., HATU) | Amide | Formation of robust, planar linkages common in peptides and functional polymers. |
| Esterification | Alcohols, Acid or Base Catalysis | Ester | Creation of flexible linkages important for polyesters and liquid crystals. |
| Reduction | Reducing Agents (e.g., LiAlH4) | Alcohol | Conversion to a primary alcohol, enabling further functionalization. |
| Halogenation | Thionyl Chloride (SOCl2) | Acid Halide | Activation of the carboxylic acid for a wider range of nucleophilic acyl substitutions. |
Role in the Construction of Complex Organic Architectures
The defined stereochemistry of the cyclohexane ring in this compound, particularly the cis and trans isomerism of the substituents, plays a crucial role in directing the three-dimensional structure of larger molecules. The trans isomer, with the propoxy and carboxylic acid groups on opposite faces of the ring, leads to more linear and extended structures. In contrast, the cis isomer can induce turns or bends in a molecular backbone. This control over molecular geometry is fundamental in the synthesis of complex architectures like macrocycles, molecular cages, and foldamers.
For instance, derivatives of 4-alkoxycyclohexanecarboxylic acids have been utilized in the synthesis of liquid crystals. osti.gov The rigid cyclohexane core contributes to the mesogenic properties, while the alkoxy chain influences the clearing point and mesophase type. By varying the length of the alkoxy chain (e.g., from propoxy to octadecyloxy), the liquid crystalline properties can be finely tuned. nih.gov
Table 2: Influence of Isomerism on Molecular Architecture
| Isomer | Relative Position of Substituents | Resulting Molecular Shape | Potential Applications |
| trans | Opposite sides of the ring | Linear, extended | Liquid crystals, rigid polymers, molecular rods |
| cis | Same side of the ring | Bent, curved | Foldamers, macrocycles, molecular clefts |
Integration into Supramolecular Frameworks and Polymers
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This compound is well-suited for the construction of supramolecular assemblies. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable self-assembly motifs, such as the common carboxylic acid dimer.
In polymer chemistry, this compound can be used as a monomer or a modifying agent. numberanalytics.com Its incorporation into a polymer backbone, for example, through polyesterification, can impart specific properties such as improved thermal stability, altered solubility, or the introduction of liquid crystalline behavior. The cyclohexane ring adds rigidity to the polymer chain, which can enhance its mechanical properties.
Table 3: Supramolecular Interactions and Polymer Integration
| Feature of this compound | Type of Interaction/Role | Consequence in Assembly/Polymer |
| Carboxylic Acid | Hydrogen Bonding | Formation of dimers, chains, and networks. |
| Propoxy Group | Hydrophobic Interactions, van der Waals Forces | Influences molecular packing and solubility. |
| Cyclohexane Ring | Steric Bulk, Rigidity | Provides a rigid scaffold, enhances thermal stability in polymers. |
| Overall Molecule | Monomer | Can be polymerized to form polyesters or polyamides. |
Materials Science Research Involving 4 Propoxycyclohexanecarboxylic Acid
Liquid Crystalline Behavior and Mesophase Characterization
The ability of a molecule to exhibit liquid crystalline phases, or mesophases, is intimately linked to its molecular architecture. For a compound like 4-propoxycyclohexanecarboxylic acid, the interplay between its rigid and flexible components is crucial for the formation of these intermediate states of matter that possess both the fluidity of a liquid and the long-range order of a crystal.
Molecular Design Principles for Mesogenicity
Furthermore, the presence of both hydrophobic (the cyclohexyl and propoxy groups) and hydrophilic (the carboxylic acid group) parts within the same molecule, a characteristic known as amphiphilicity, can be a driving force for the formation of ordered structures. This segregation of incompatible molecular fragments can lead to the layered arrangements characteristic of smectic phases. researchgate.net The carboxylic acid group, in particular, is capable of forming strong hydrogen bonds, which can lead to the formation of dimers. These dimers effectively increase the length and rigidity of the molecular unit, a factor that often promotes liquid crystallinity.
Structure-Property Relationships in Liquid Crystal Phases
The specific type of liquid crystal phase (e.g., nematic, smectic A, smectic C) and the temperatures at which these phases appear are highly dependent on the molecular structure. For analogous series of compounds, such as 4-alkoxybenzoic acids, the length of the alkoxy chain significantly influences the mesomorphic behavior. Generally, as the chain length increases, the tendency to form more ordered smectic phases also increases, and the temperature range of the liquid crystal phase can be affected. For instance, in some series, shorter chains may only exhibit a nematic phase, while longer chains can induce smectic phases. nih.gov
While specific experimental data on the mesophase characterization of this compound is not extensively documented in publicly available literature, the behavior of related compounds provides valuable insights. For example, the blending of different p-n-alkylbenzoic and p-n-alkyloxybenzoic acids has been shown to broaden the temperature range of the nematic state and even induce new smectic phases. nih.gov This suggests that this compound could be a valuable component in liquid crystal mixtures, allowing for the fine-tuning of properties such as the clearing point (the temperature at which the material becomes an isotropic liquid) and the melting point.
The table below illustrates the typical influence of alkyl chain length on the mesophase behavior of a homologous series of liquid crystals, providing a general context for how the propoxy group in this compound might influence its properties.
| Compound Feature | Influence on Liquid Crystalline Properties |
| Rigid Core (Cyclohexane) | Provides structural anisotropy necessary for mesophase formation. |
| Flexible Tail (Propoxy Group) | Affects the melting point and clearing point; influences the type of mesophase (nematic vs. smectic). |
| Polar Head (Carboxylic Acid) | Promotes dimerization through hydrogen bonding, increasing molecular length and stability of mesophases. |
Development as Constituents in Polymer and Resin Systems
The unique properties of liquid crystals are harnessed in various technologies by dispersing them within a polymer matrix, creating Polymer Dispersed Liquid Crystals (PDLCs). researchgate.net These composite materials can be switched between a light-scattering (opaque) state and a transparent state by applying an electric field. nih.gov
While direct research on this compound within PDLCs is not widely reported, the use of structurally similar cyclohexanecarboxylic acid derivatives in liquid crystal polymers (LCPs) is well-established. For example, compounds like trans-4-propylcyclohexanecarboxylic acid are known to enhance the molecular chain structure and alignment within the polymer matrix. arborpharmchem.com This improved alignment contributes to the superior thermal and mechanical properties of the resulting LCPs. Given the structural similarities, it is highly probable that this compound could serve a similar function, acting as a component to improve the order and stability of the liquid crystal domains within a polymer or resin system. The carboxylic acid functionality also presents opportunities for chemical incorporation into polyester (B1180765) or polyamide backbones, creating side-chain liquid crystal polymers.
Contributions to Functional Materials Innovation
The incorporation of molecules like this compound into materials can lead to the development of novel functional properties. The ability of carboxylic acids to participate in various chemical reactions makes them versatile building blocks. nih.gov For instance, the carboxylic acid group can be modified to attach other functional units, leading to materials with tailored optical, electronic, or sensory capabilities.
The use of cyclohexyl-based liquid crystals is also being explored in the context of creating materials with negative dielectric anisotropy, which is advantageous for certain display technologies. nih.gov Furthermore, the general class of liquid crystals is integral to the development of advanced functional materials for applications in energy, photonics, sensing, and biotechnology. nih.gov The specific contribution of this compound to this field will depend on its precise liquid crystalline properties and its compatibility with other materials. As research continues, it is anticipated that this compound and its derivatives will find their place in the design of next-generation smart materials.
Molecular Interaction and Recognition Studies of 4 Propoxycyclohexanecarboxylic Acid
Conformational Analysis and Stereochemical Impact on Interactions
The relative stability of the possible stereoisomers (cis and trans) and their conformers is dictated by steric and electronic factors. For a 1,4-disubstituted cyclohexane (B81311), two diastereomers exist: cis and trans.
Trans-isomer: In the trans-isomer, the two substituents are on opposite faces of the ring. The most stable conformation is the one where both the propoxy and carboxylic acid groups are in equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if these bulky groups were in axial positions.
Cis-isomer: In the cis-isomer, the substituents are on the same face of the ring. This necessitates that one group occupies an equatorial position while the other is in an axial position. A rapid ring flip will interchange these positions. The equilibrium between these two chair conformations will favor the conformer where the larger group (propoxy) occupies the more spacious equatorial position to a greater extent.
The stereochemistry profoundly impacts how the molecule presents its functional groups for interaction. The equatorial position offers more accessibility for intermolecular interactions, while the axial position is more sterically hindered.
| Isomer | Substituent Positions (Most Stable Conformer) | Key Steric Considerations |
| trans | Propoxy: Equatorial, Carboxylic Acid: Equatorial | Minimizes 1,3-diaxial interactions, leading to high stability. |
| cis | Propoxy: Equatorial, Carboxylic Acid: Axial (favored) | Equilibrium with the conformer having axial propoxy and equatorial carboxylic acid. The illustrated conformer is favored due to the larger size of the propoxy group. |
This table presents the predicted most stable conformations based on general principles of conformational analysis of substituted cyclohexanes.
Ligand-Receptor Binding Investigations (Emphasis on Chemical Interactions and Binding Motifs)
While specific receptor binding studies for 4-Propoxycyclohexanecarboxylic acid are not extensively documented in publicly available literature, the chemical nature of its functional groups allows for predictions of its binding motifs. The carboxylic acid and propoxy groups are the primary drivers of its potential interactions with a biological receptor.
The carboxylic acid group is a versatile hydrogen bond donor and acceptor. It can engage in several key interactions within a receptor binding pocket:
Salt Bridge Formation: At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion. This negatively charged group can form strong ionic bonds (salt bridges) with positively charged residues in a receptor, such as the side chains of lysine (B10760008) or arginine.
Hydrogen Bonding: The carboxylate oxygen atoms are excellent hydrogen bond acceptors. The protonated carboxylic acid can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen).
The propoxy group , consisting of a three-carbon aliphatic chain linked via an ether oxygen, contributes to binding primarily through:
Hydrophobic Interactions: The propyl chain can fit into hydrophobic pockets of a receptor, interacting with nonpolar amino acid residues like leucine, isoleucine, and valine. These interactions are driven by the hydrophobic effect and contribute significantly to binding affinity.
Hydrogen Bonding: The ether oxygen of the propoxy group can act as a hydrogen bond acceptor, forming weaker hydrogen bonds with suitable donor groups in the receptor.
The cyclohexane ring itself serves as a semi-rigid scaffold, holding these functional groups in a specific spatial orientation determined by its conformation. The distance and relative orientation between the carboxylic acid and the propoxy group, dictated by the cis or trans stereochemistry, would be a critical factor for complementarity with a specific receptor.
| Functional Group | Potential Interaction Type | Receptor Partner |
| Carboxylic Acid (as Carboxylate) | Ionic Bonding (Salt Bridge) | Positively charged amino acids (e.g., Lysine, Arginine) |
| Carboxylic Acid | Hydrogen Bond Donor/Acceptor | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |
| Propoxy Group (propyl chain) | Hydrophobic Interaction | Nonpolar amino acids (e.g., Leucine, Valine, Isoleucine) |
| Propoxy Group (ether oxygen) | Hydrogen Bond Acceptor | Polar amino acids with donor groups |
This table outlines the likely chemical interactions based on the functional groups present in this compound.
Theoretical Models for Intermolecular Association
In the absence of a receptor, molecules of this compound can self-associate through various intermolecular forces. Theoretical models, based on the principles of physical organic chemistry, predict the formation of specific supramolecular structures.
The most significant intermolecular interaction is the hydrogen bonding between carboxylic acid groups . Carboxylic acids are well-known to form highly stable, centrosymmetric dimers in nonpolar solvents and in the solid state. In this arrangement, two molecules are held together by a pair of hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the other, forming an eight-membered ring.
In protic solvents, such as water, the strong carboxylic acid-carboxylic acid dimer interaction would be disrupted in favor of hydrogen bonding with solvent molecules. The water molecules would solvate both the carboxylic acid group and, to a lesser extent, the ether oxygen of the propoxy group. The nonpolar cyclohexane ring and propyl chain would promote hydrophobic association, potentially leading to the formation of micelles or other aggregates at sufficient concentrations.
Theoretical calculations, such as Density Functional Theory (DFT), could be employed to model these interactions more precisely, calculating the energies of dimer formation and predicting the most stable packing arrangements in the solid state. These models are crucial for understanding the physicochemical properties of the compound, such as its solubility and crystal structure.
Advanced Analytical and Spectroscopic Characterization of 4 Propoxycyclohexanecarboxylic Acid
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental in isolating 4-Propoxycyclohexanecarboxylic acid from complex mixtures and assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal in this regard.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone for the analysis of carboxylic acids like this compound. nih.gov The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
Ion-pair reversed-phase (IP-RP) chromatography is a common strategy, particularly at elevated temperatures and with an organic cosolvent, to achieve both identification and purity assessment in a single run. nih.gov However, for certain applications, ion-exchange chromatography (IEX) may offer superior resolution. nih.gov The stability of the analyte in the denaturing or basic mobile phases used in IEX must be carefully evaluated. nih.gov
For quantitative analysis, a validated HPLC method is essential. This involves establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. researchgate.netresearchgate.net For instance, in the development of a chiral HPLC method for a similar compound, β-amino-β-(4-methoxyphenyl) propionic acid, a Pirkle-type column was used to achieve enantiomeric separation with a resolution greater than 2.5. researchgate.net The method's robustness was confirmed by testing with different analysts and column lots. researchgate.net
Table 1: Illustrative HPLC Parameters for Carboxylic Acid Analysis
| Parameter | Typical Conditions |
| Column | C18, Ion-Exchange, or Chiral Stationary Phase |
| Mobile Phase | Acetonitrile/Water with ion-pairing agent or buffer |
| Detection | UV, Fluorescence (with derivatization), Mass Spectrometry |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient to elevated temperatures |
This table presents a generalized set of HPLC conditions that can be adapted for the analysis of this compound.
Gas Chromatography (GC) Techniques
Direct GC analysis of carboxylic acids can be challenging due to their high polarity, which can lead to broad, asymmetric peaks. colostate.edulmaleidykla.lt To overcome this, derivatization is often employed to convert the carboxylic acid into a less polar, more volatile ester or silyl (B83357) derivative. colostate.edulmaleidykla.lt
Common derivatization reagents include:
Alkylating agents: Trimethyl orthoacetate can be used to form methyl esters. google.com
Silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular choice for creating trimethylsilyl (B98337) (TMS) esters. lmaleidykla.lt
The choice of derivatization reagent and reaction conditions, such as solvent and temperature, must be optimized for complete reaction and minimal byproducts. lmaleidykla.ltgoogle.com For instance, a method for detecting carboxylic acid compounds involved derivatization with trimethyl orthoacetate in acetic acid, followed by ultrasonic radiation and heating. google.com
Once derivatized, the compound can be analyzed on a standard nonpolar or moderately polar GC column, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). lmaleidykla.lt
Table 2: Example GC Derivatization and Analysis Conditions
| Step | Method |
| Derivatization | Esterification with Trimethyl orthoacetate or Silylation with BSTFA |
| Column | DB-5, HP-5MS, or similar nonpolar capillary column |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250 - 300 °C |
| Oven Program | Temperature gradient optimized for separation |
| Detector | FID or MS |
This table outlines a general workflow for the GC analysis of carboxylic acids following derivatization.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides both separation and identification.
In GC-MS, the electron ionization (EI) mass spectrum of the derivatized acid will show characteristic fragmentation patterns. For example, the TMS derivative of cyclohexanecarboxylic acid exhibits a specific fragmentation pattern that can be used for its identification. nist.gov
In LC-MS, electrospray ionization (ESI) is commonly used, typically in negative ion mode for carboxylic acids, to generate the [M-H]⁻ ion. cam.ac.uk Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to obtain fragment ions, providing further structural information. For peroxycarboxylic acids, a neutral loss of CH₂O₂ has been identified as a diagnostic fragment. cam.ac.uk While this compound is not a peroxy acid, specific fragmentation pathways would be expected upon collision-induced dissociation.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further confirming its identity. cam.ac.uk
Theoretical and Computational Chemistry Studies on 4 Propoxycyclohexanecarboxylic Acid
Ligand-Target Docking and Binding Energy Calculations
Therefore, the generation of an article with detailed research findings and data tables on 4-propoxycyclohexanecarboxylic acid cannot be fulfilled at this time. Further research in the field of computational chemistry would be required to produce the specific data needed to construct such an article.
Supramolecular Chemistry and Self Assembly of 4 Propoxycyclohexanecarboxylic Acid
Design and Synthesis of Supramolecular Architectures
The design and synthesis of supramolecular architectures using 4-Propoxycyclohexanecarboxylic acid are fundamentally guided by the principles of molecular recognition and self-assembly, driven by non-covalent interactions. The primary interaction governing the assembly of this molecule is hydrogen bonding, facilitated by the carboxylic acid moiety. Carboxylic acids are powerful and versatile building blocks in supramolecular chemistry due to their ability to form robust and directional hydrogen bonds. rsc.org
The synthesis of these architectures typically involves a "bottom-up" approach, where the molecular components are designed to spontaneously form larger, well-defined structures under specific conditions. For this compound, this process is often initiated by dissolving the compound in a suitable solvent and then allowing the solvent to evaporate slowly. This change in the environment encourages the molecules to arrange themselves in a thermodynamically favorable, ordered state. The resulting architectures can range from simple dimers to more complex, extended networks.
A key aspect of the design involves the interplay between the hydrophilic carboxylic acid group and the hydrophobic propoxycyclohexane (B12942481) tail. This amphiphilic nature can lead to the formation of various aggregated structures in different media. For instance, in non-polar solvents, the carboxylic acid groups are likely to interact with each other, forming hydrogen-bonded cores, while the hydrophobic tails extend outwards. In aqueous solutions, the opposite arrangement, such as the formation of micelles or bilayers, could be anticipated.
Investigations into Host-Guest Complexation
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. nih.gov The host molecule typically possesses a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. For this compound, its potential to act as a host or a component of a larger host assembly is an area of scientific interest.
While specific studies detailing the host-guest complexation of this compound are not extensively documented, its structural features suggest potential binding capabilities. The carboxylic acid group can participate in hydrogen bonding with suitable guest molecules, such as those containing amide or amine functionalities. Furthermore, the cyclohexane (B81311) ring, with its flexible conformation, can create a hydrophobic pocket capable of encapsulating small, non-polar guest molecules.
Investigations into such systems often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and isothermal titration calorimetry (ITC) to probe the binding interactions and determine the stoichiometry and association constants of the host-guest complexes. For example, a study on a different system involving cinnamic acid and cyclodextrin (B1172386) demonstrated the use of these techniques to characterize the inclusion complex and determine its stability. nih.gov Computational modeling is another powerful tool used to predict and analyze the geometry and energetics of these complexes. rsc.org
| Technique | Information Obtained | Relevance to this compound |
| NMR Spectroscopy | Provides information on the structural changes upon complexation and the proximity of host and guest atoms. | Could confirm the binding site and orientation of a guest molecule within a dimer or aggregate of this compound. |
| UV-Vis Spectroscopy | Detects changes in the electronic environment of the host or guest upon complexation. | Useful for determining binding constants if either the host or guest has a suitable chromophore. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change upon binding, providing thermodynamic parameters like enthalpy and entropy of binding. | Would offer a complete thermodynamic profile of the host-guest interaction. |
| Mass Spectrometry | Can be used to determine the stoichiometry of the host-guest complex. | Confirms the ratio of host to guest molecules in the complex. |
Applications in Supramolecular Catalysis
Supramolecular catalysis is an emerging field where the catalytic activity is embedded within a supramolecular assembly. These systems can mimic the function of enzymes by utilizing non-covalent interactions to bind substrates and facilitate reactions within a defined microenvironment. The catalytic cycle in such systems often involves the reversible formation of a host-guest complex between the catalyst (host) and the substrate (guest).
While direct applications of this compound in supramolecular catalysis have not been specifically reported, its functional groups suggest potential roles. The carboxylic acid moiety can act as a general acid or base catalyst in various organic reactions. By incorporating this functionality into a well-defined supramolecular structure, it might be possible to achieve enhanced reaction rates and selectivity.
For instance, a supramolecular assembly of this compound could create a hydrophobic pocket that encapsulates a non-polar substrate, bringing it into close proximity to the catalytically active carboxylic acid group. This is analogous to how cyclodextrins have been used as supramolecular catalysts to facilitate reactions in aqueous environments. rsc.org The self-assembled structure could provide a specific reaction environment, potentially influencing the transition state of the reaction and leading to rate acceleration or stereoselectivity.
Formation and Characterization of Supramolecular Polymers and Ordered Assemblies
Supramolecular polymers are polymeric arrays of monomeric units held together by reversible and directional non-covalent interactions. The formation of such polymers from this compound is a direct consequence of the hydrogen-bonding capabilities of its carboxylic acid group. Through the formation of catemers or cyclic hydrogen-bonded motifs, individual molecules can link together to form long, chain-like structures.
A significant manifestation of the self-assembly of 4-alkoxycyclohexanecarboxylic acids is the formation of liquid crystals. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. In the case of this compound and its homologues, the molecules self-assemble into ordered phases, such as nematic or smectic phases, over a specific temperature range. This behavior arises from the combination of the rigid, shape-anisotropic nature of the hydrogen-bonded core and the flexible aliphatic tails.
The characterization of these supramolecular polymers and ordered assemblies requires a combination of techniques to probe their structure and properties at different length scales.
| Characterization Technique | Information Provided |
| Polarized Optical Microscopy (POM) | Used to identify liquid crystalline phases and their textures. |
| Differential Scanning Calorimetry (DSC) | Determines the transition temperatures and enthalpies of phase transitions. |
| X-ray Diffraction (XRD) | Provides information on the molecular packing and ordering within the assembled structure. |
| Rheology | Measures the viscoelastic properties of the supramolecular polymer, indicating its chain-like nature. |
| Scanning Probe Microscopy (e.g., AFM, STM) | Allows for the direct visualization of the supramolecular assemblies on a surface. |
The study of these ordered assemblies is crucial for understanding the fundamental principles of self-organization and for the development of new materials with tunable properties.
Future Research Trajectories and Emerging Opportunities for 4 Propoxycyclohexanecarboxylic Acid
Innovation in Synthetic Methodologies
Future research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of 4-propoxycyclohexanecarboxylic acid, with a particular emphasis on controlling the stereochemistry of the cyclohexane (B81311) ring. The cis and trans isomers of such cyclohexane derivatives can exhibit distinct physical and chemical properties, influencing their application. google.com
Current synthetic approaches often involve multi-step processes. For instance, the preparation of the related trans-4-hydroxycyclohexanecarboxylic acid starts from p-hydroxybenzoic acid, which is hydrogenated to a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid, followed by an isomerization step to enrich the trans isomer. google.com Innovations could involve the development of novel catalysts and reaction conditions that favor the direct formation of the desired isomer, potentially in a one-pot process, thereby increasing yields and reducing waste. google.comgoogleapis.com The use of alternative starting materials and greener solvents will also be a key area of investigation to enhance the environmental profile of the synthesis.
| Parameter | Current Method | Future Direction |
| Starting Material | p-hydroxybenzoic acid | Alternative, renewable feedstocks |
| Key Steps | Hydrogenation, Isomerization | One-pot, stereoselective synthesis |
| Catalyst | Ruthenium on Carbon (Ru/C) | Novel, highly selective catalysts |
| Isomer Control | Post-synthesis separation/isomerization | In-situ stereochemical control |
Table 1: Comparison of Current and Future Synthetic Approaches
Broadening Applications in Advanced Functional Materials
The unique molecular structure of this compound, featuring a flexible propoxy group and a rigid cyclohexyl ring, makes it an attractive building block for a variety of advanced functional materials, particularly liquid crystals. mdpi.com The alkyl chain length and the nature of the core structure are known to significantly influence the mesomorphic properties, such as the type of liquid crystal phase (nematic, smectic) and the temperature range of its stability. researchgate.netnih.gov
Future research is expected to explore the incorporation of this compound into novel liquid crystal mixtures. These materials are critical for the development of next-generation displays, smart windows, and sensors. mdpi.com Specifically, blue-phase liquid crystals, which exhibit fast response times and optical isotropy, represent a promising area of application. mdpi.com The synthesis of derivatives with different terminal groups and the study of their structure-property relationships will be crucial for tailoring materials with specific optical and electronic properties. nih.gov
| Application Area | Current Use of Similar Compounds | Potential Role of this compound |
| Liquid Crystal Displays | Nematic liquid crystals like 4-pentyl-4'-cyanobiphenyl (5CB) | Component in mixtures to optimize viscosity, and optical anisotropy. |
| Smart Windows | Polymer-dispersed liquid crystals (PDLCs) | Precursor for polymers in PDLC films. researchgate.net |
| Optical Sensors | Liquid crystal-based biosensors | Functionalized derivatives for detecting specific analytes. mdpi.com |
Table 2: Potential Applications in Advanced Functional Materials
Deeper Elucidation of Intermolecular Interactions
A fundamental understanding of the intermolecular interactions governing the self-assembly and bulk properties of this compound is essential for its rational design in various applications. The carboxylic acid group can form strong hydrogen bonds, leading to the formation of dimers and larger aggregates. mdpi.com The interplay of these hydrogen bonds with weaker van der Waals forces and steric effects of the propoxy group and cyclohexane ring dictates the packing of molecules in the solid state and the behavior in solution.
Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, will play a pivotal role in elucidating these complex interactions. mdpi.com These studies can provide insights into the geometry, energetics, and dynamics of molecular assemblies. Symmetry-Adapted Perturbation Theory (SAPT) can be employed to dissect the interaction energies into their fundamental components (electrostatics, exchange, induction, and dispersion), offering a detailed picture of the forces at play. mdpi.com This knowledge is crucial for predicting and controlling the material properties. Understanding these interactions is also vital in fields like materials science for designing polymers and other advanced materials. nih.gov
| Interaction Type | Significance | Investigative Technique |
| Hydrogen Bonding | Directs self-assembly and crystal packing | DFT, Atoms in Molecules (AIM) theory |
| Van der Waals Forces | Contributes to overall stability and packing efficiency | SAPT, Molecular Dynamics |
| Steric Effects | Influences molecular conformation and accessibility of functional groups | Computational Modeling |
Table 3: Key Intermolecular Interactions and Investigative Methods
Integration with Contemporary Chemical Technologies
The synthesis and application of this compound and its derivatives can be significantly enhanced by integrating them with modern chemical technologies. For example, the use of flow chemistry can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for reactions that are difficult to control in batch processes.
Furthermore, high-throughput screening methods can accelerate the discovery of new derivatives with optimized properties. By systematically varying the substituents on the cyclohexane ring or the carboxylic acid group and rapidly evaluating their performance in target applications, researchers can efficiently navigate the vast chemical space. The combination of automated synthesis, high-throughput characterization, and machine learning algorithms could revolutionize the development of materials based on this compound.
| Technology | Potential Benefit |
| Flow Chemistry | Improved reaction control, safety, and scalability of synthesis. |
| High-Throughput Screening | Accelerated discovery of new derivatives with desired properties. |
| Machine Learning | Prediction of structure-property relationships to guide rational design. |
| Automated Synthesis | Rapid and efficient preparation of compound libraries for screening. |
Table 4: Integration with Modern Chemical Technologies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Propoxycyclohexanecarboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves functionalization of cyclohexane derivatives. A common approach is the propoxylation of 4-hydroxycyclohexanecarboxylic acid using propyl halides or tosylates under basic conditions (e.g., K₂CO₃ or NaH in DMF) . Catalytic methods, such as palladium-mediated coupling, may enhance regioselectivity . Optimization includes solvent selection (polar aprotic solvents like DMF improve reactivity) and temperature control (60–80°C for 12–24 hours). Purity is ensured via recrystallization (ethanol/water mixtures) or chromatography .
Q. How should this compound be stored to maintain stability, and what are critical handling precautions?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid moisture and oxidizing agents. Handling requires PPE (gloves, lab coat) and fume hood use to minimize inhalation/contact. Waste must be segregated and disposed via certified hazardous waste services .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify propoxy group integration (δ ~1.0–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and carboxylic acid proton (δ ~10–12 ppm) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functionality .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺ at m/z 201.16) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in esterification or amidation reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the carboxylic group to predict nucleophilic attack sites. Solvent effects (e.g., PCM for DCM or THF) refine activation energy estimates. Compare with experimental kinetic data to validate models .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkoxy chain length) to identify critical functional groups. Use trans-4-propylcyclohexane derivatives (CAS 38289-27-9) as comparators .
- Meta-Analysis : Cross-reference PubChem/DSSTox data (e.g., DTXSID30346524) to identify batch-specific impurities or stereochemical inconsistencies .
Q. How does the steric environment of the cyclohexane ring influence the acid dissociation constant (pKa) of this compound?
- Methodological Answer : Use potentiometric titration in aqueous/organic solvent mixtures (e.g., water-DMSO) to measure pKa. Compare with computational predictions (e.g., COSMO-RS). The propoxy group’s equatorial conformation reduces steric hindrance, lowering pKa relative to unsubstituted analogs .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the antimicrobial potential of this compound?
- Methodological Answer :
- Bacterial Models : Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains in broth microdilution assays (MIC/MBC endpoints) .
- Fungal Models : C. albicans biofilms assessed via XTT assay. Include cyclohexanecarboxylic acid derivatives (e.g., 4-hydroxy analogs) as positive controls .
Q. How can isotopic labeling (e.g., ) track metabolic pathways of this compound in pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
